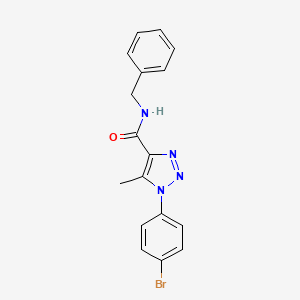

![molecular formula C14H14N2O5 B2369453 [3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetic acid CAS No. 1242821-81-3](/img/structure/B2369453.png)

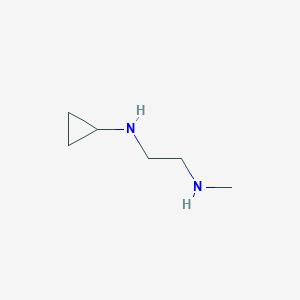

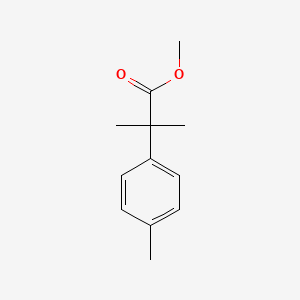

[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The closest compound I found is 4-Methoxyphenylacetic acid . It’s also known as Homoanisic acid . It’s a pale yellow or off-white colored flake that severely irritates skin and eyes .

Synthesis Analysis

A method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide has been reported . The main raw materials are composed of methyl phenoxide, glyoxylic acid, concentrated acid, iodine, red phosphorus, and glacial acetic acid .Molecular Structure Analysis

The molecular formula for 4-Methoxyphenylacetic acid is C9H10O3 . The SMILES string representation is COc1ccc(CC(O)=O)cc1 .Chemical Reactions Analysis

Carboxylic acids like 4-Methoxyphenylacetic acid can react with bases to form water and a salt . They can also react with active metals to form gaseous hydrogen and a metal salt .Physical And Chemical Properties Analysis

4-Methoxyphenylacetic acid has a boiling point of 140 °C/3 mmHg and a melting point of 84-86 °C .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Indole derivatives, including 4-methoxyphenylacetic acid, have demonstrated antiviral potential. For instance:

- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to inhibit influenza A virus replication .

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus .

Anti-HIV Activity

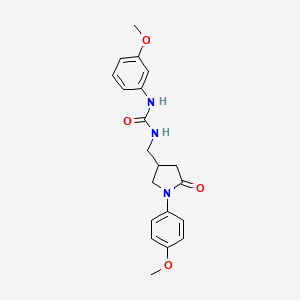

Researchers synthesized 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives and evaluated their anti-HIV activity. These compounds showed promising results against both HIV-1 and HIV-2 strains .

Organic Synthesis

4-Methoxyphenylacetic acid serves as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. For example:

- It can be used to prepare methyl 4-methoxyphenylacetate via esterification .

- Researchers have also explored its role as a ligand in synthesizing dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes .

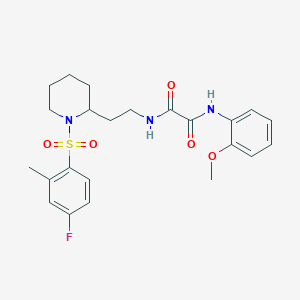

Hybrid Compound Synthesis

In a recent study, a novel hybrid compound called chalcone-salicylate was synthesized by combining the structures of a substituted chalcone analog and salicylic acid. This approach yielded a new compound with potential pharmacological applications .

Plant Germination Inhibition

Interestingly, 4-methoxyphenylacetic acid has been found to inhibit the germination of cress and lettuce seeds .

Biological and Clinical Exploration

Given its diverse biological activities, 4-methoxyphenylacetic acid holds immense potential for further exploration in therapeutic contexts. Researchers continue to investigate its properties and applications .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

The compound also contains a methoxyphenyl group, which is a common feature in many pharmaceuticals and could contribute to its biological activity . Methoxyphenyl groups can influence the lipophilicity of a compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties .

The acetic acid moiety in the compound could potentially donate a proton, making it a weak acid . This property could influence its solubility and absorption in the body .

Eigenschaften

IUPAC Name |

2-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxopyrimidin-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c1-9-7-12(17)15(8-13(18)19)14(20)16(9)10-3-5-11(21-2)6-4-10/h3-7H,8H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYEWSCMNASEXNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=O)N1C2=CC=C(C=C2)OC)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide](/img/structure/B2369371.png)

![2-(4-chlorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2369373.png)

![N-isobutyl-1-(4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2369376.png)

![2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2369384.png)

![4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2369385.png)

![1-[2-(ethanesulfonyl)ethyl]-3-iodo-4-methyl-1H-pyrazole](/img/structure/B2369388.png)